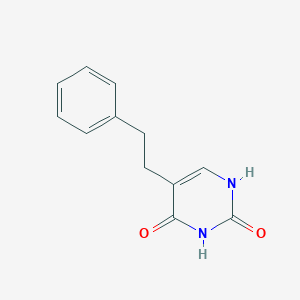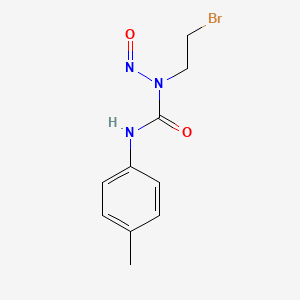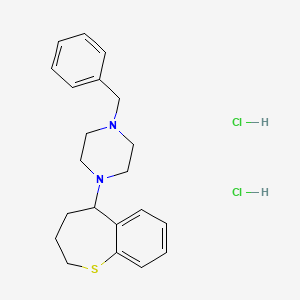
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C21H26N2S It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a tetrahydrobenzothiepin moiety
Preparation Methods
The synthesis of 1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydrobenzothiepin ring: This step involves the cyclization of a suitable precursor, such as a thioether, under acidic conditions.
Substitution with piperazine: The tetrahydrobenzothiepin intermediate is then reacted with piperazine in the presence of a base to form the desired piperazine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as a modulator of biological receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of neurological disorders due to its activity on the central nervous system.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain receptors in the central nervous system, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter release and receptor binding .
Comparison with Similar Compounds
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)piperazine: This compound has a similar structure but contains an oxygen atom in place of the sulfur atom in the benzothiepin ring.
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzazepin-5-yl)piperazine: This compound features a nitrogen atom in the ring structure instead of sulfur.
The uniqueness of this compound lies in its sulfur-containing ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
21609-82-5 |
|---|---|
Molecular Formula |
C21H28Cl2N2S |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C21H26N2S.2ClH/c1-2-7-18(8-3-1)17-22-12-14-23(15-13-22)20-10-6-16-24-21-11-5-4-9-19(20)21;;/h1-5,7-9,11,20H,6,10,12-17H2;2*1H |
InChI Key |
BSMYVMVNJQNKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2SC1)N3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


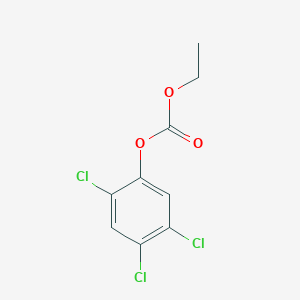

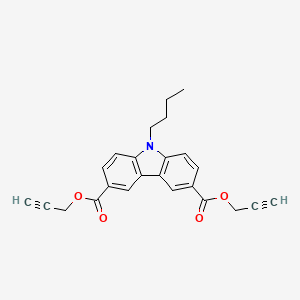

![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)

![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)

